1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine
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Overview
Description
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine is a chemical compound that features a thiazole ring substituted with a chloromethyl group and a piperidine ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with N-methylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The thiazole ring and piperidine moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
(E)-2-((2-Chlorothiazol-5-yl)methyl)-1-methyl-3-nitroguanidine: This compound also features a chlorothiazole ring but with different substituents, leading to distinct chemical and biological properties.
(2-Chloro-1,3-thiazol-5-yl)methanol: Another similar compound with a hydroxymethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
1-((2-Chlorothiazol-5-yl)methyl)-N-methylpiperidin-4-amine is unique due to its specific combination of a thiazole ring and a piperidine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16ClN3S |
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Molecular Weight |
245.77 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H16ClN3S/c1-12-8-2-4-14(5-3-8)7-9-6-13-10(11)15-9/h6,8,12H,2-5,7H2,1H3 |
InChI Key |
FVLZLPSXNMVTEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=CN=C(S2)Cl |
Origin of Product |
United States |
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